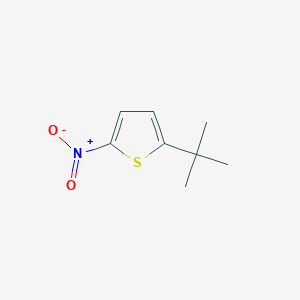![molecular formula C29H46N2O B14633720 Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- CAS No. 57202-53-6](/img/structure/B14633720.png)
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- is a heterocyclic aromatic organic compound. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound has an octyl group at position 5 and a phenyl group substituted with an undecyloxy chain at position 2. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves the cyclization of β-formyl enamides using urea as a source of ammonia under microwave irradiation . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with ammonium acetate to produce pyrimidine derivatives with various substituents .
Industrial Production Methods
Industrial production methods for pyrimidine derivatives often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific reagents to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: The replacement of one functional group with another, which can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyrimidine oxides, while reduction reactions may yield reduced pyrimidine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds with different functional groups.
Aplicaciones Científicas De Investigación
Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- include other pyrimidine derivatives with different substituents at various positions on the pyrimidine ring. Examples include pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are bicyclic compounds with two fused pyrimidine rings .
Uniqueness
The uniqueness of pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the octyl and undecyloxyphenyl groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57202-53-6 |
|---|---|
Fórmula molecular |
C29H46N2O |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
5-octyl-2-(4-undecoxyphenyl)pyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-3-5-7-9-11-12-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-10-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3 |
Clave InChI |
DRBCQAWJKMQKIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


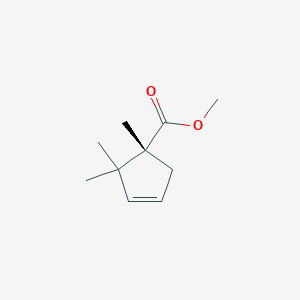
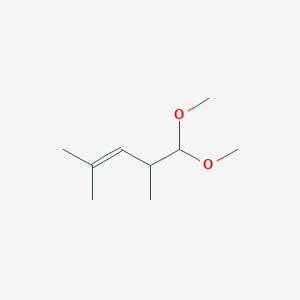
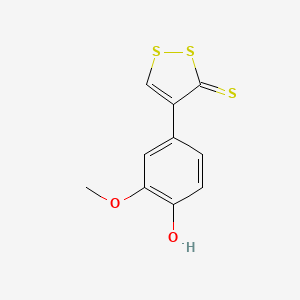
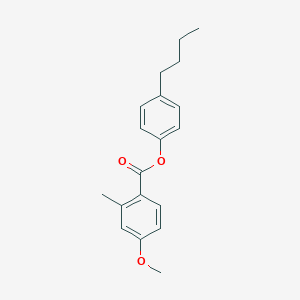
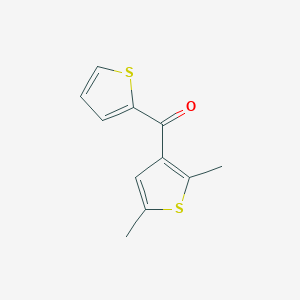
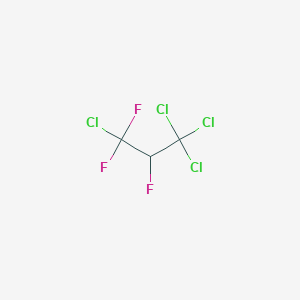
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
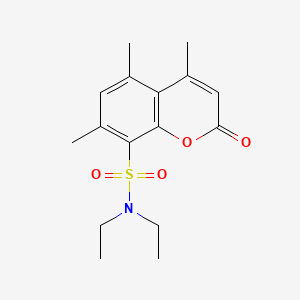
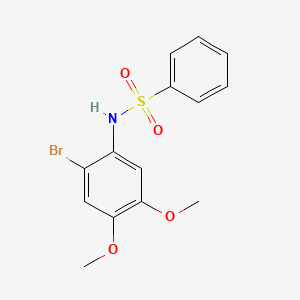
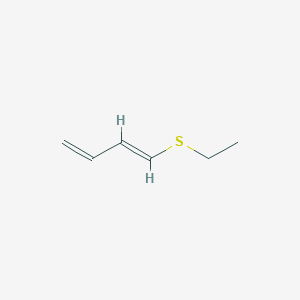
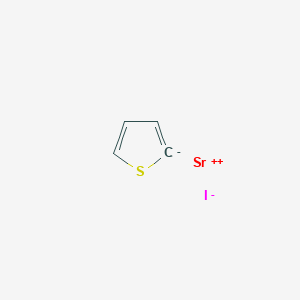
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
